6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione
CAS No.: 100892-01-1
Cat. No.: VC5856535
Molecular Formula: C21H15NO3
Molecular Weight: 329.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100892-01-1 |
|---|---|
| Molecular Formula | C21H15NO3 |
| Molecular Weight | 329.355 |
| IUPAC Name | 6-(4-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione |
| Standard InChI | InChI=1S/C21H15NO3/c1-25-15-12-10-14(11-13-15)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(22)24/h2-13H,1H3 |
| Standard InChI Key | ZFELDPJRRGWNGH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Introduction
Nomenclature and Structural Features
6-(4-Methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione belongs to the dibenzoazepine family, characterized by a fused bicyclic system comprising two benzene rings connected to a seven-membered azepine ring. The "dione" suffix indicates the presence of two ketone groups at positions 5 and 7. The 4-methoxyphenyl substituent at position 6 introduces electron-donating effects, influencing reactivity and intermolecular interactions .
Key structural attributes:
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Fused aromatic system: The dibenzo[c,e]azepine core provides rigidity and planar geometry, enhancing π-π stacking capabilities.
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Ketone functionalities: The 5- and 7-position ketones enable hydrogen bonding and participate in redox reactions.
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Methoxy substituent: The para-methoxy group on the phenyl ring modulates electronic properties and solubility .
Synthetic Methodologies
While no explicit synthesis of 6-(4-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has been reported, analogous compounds suggest viable routes:
Substrate-Controlled Annulation
Recent studies demonstrate that cyclic enaminones and ortho-phthalaldehyde (OPA) undergo acid-catalyzed annulation to form bridged dibenzoazepines . For example, TFA-promoted reactions between 5,5-dimethyl-3-(p-tolylamino)cyclohex-2-enone and OPA yield octahydro-dibenzo[b,f] diazocine-diones . Adapting this method with 4-methoxyphenyl-substituted enaminones could target the desired compound.
Hypothetical pathway:
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Michael addition: Enaminone attacks OPA’s aldehyde groups, forming a bis-adduct.
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Cyclization: Intramolecular nucleophilic attack generates the azepine ring.
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Oxidation: Aerial oxidation or chemical oxidants introduce ketone functionalities .
Aerobic Oxidation Mechanisms
Control experiments in related systems highlight the role of atmospheric oxygen in forming seven-membered azepines . Under argon, spiromethanodibenzo[b,e]azepines fail to form, underscoring the necessity of oxidative steps for ketone installation .
Structural Characterization
Spectroscopic Data
While direct data for 6-(4-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione are unavailable, analogous compounds provide benchmarks:
Table 1: Comparative NMR Data for Dibenzoazepine Derivatives
Key observations:
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1H NMR: Aromatic protons resonate between δ 6.6–8.1 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
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13C NMR: Ketone carbons exhibit signals around δ 195 ppm, and methoxy carbons at δ 55 ppm .
X-ray Crystallography
Single-crystal analyses of related dibenzoazepines (e.g., 3a and 5a) confirm bridged architectures with bond lengths of 1.48–1.52 Å for C–N and 1.21 Å for C=O . The 4-methoxyphenyl group would likely induce torsional strain, altering packing efficiency compared to non-substituted analogs.
Physicochemical Properties
Solubility and Stability
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Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but reduce it in hydrophobic media .
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Thermal stability: Analogous compounds decompose above 240°C, suggesting similar thermal resilience .
Electronic Properties
The electron-donating methoxy group increases electron density on the aromatic system, shifting UV-Vis absorption maxima bathochromically. For 3m, λmax ≈ 280 nm ; the target compound may absorb near 290–300 nm.
Challenges and Future Directions
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Synthetic optimization: Scaling up requires addressing low yields in multi-step annulations.
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Biological profiling: In vitro assays are needed to evaluate toxicity and efficacy.
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Crystallography: Single-crystal analysis would resolve stereochemical uncertainties.
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